REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9].[Cl:10]N1C(=O)CCC1=O.O.[OH-].[NH4+]>CS(O)(=O)=O>[NH2:1][C:2]1[C:7]([Cl:10])=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC=C1)O)C
|
Name
|
|
Quantity
|
68.3 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature between 10 and 12° C.
|
Type
|
STIRRING
|
Details
|
with stirring (final temperature approx. 51 ° C.)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the temperature between 50 and 60° C.
|
Type
|
CUSTOM
|
Details
|
The product crystallized out near the end of the addition at 50-53° C
|
Type
|
TEMPERATURE
|
Details
|
The product slurry was cooled to ice bath temperature
|
Type
|
WAIT
|
Details
|
held for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product, isolated in 70.5% yield by filtration
|
Type
|
WASH
|
Details
|
washing with ice water
|
Type
|
CUSTOM
|
Details
|
drying in vacuo at 50° C.
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropanol-water with charcoal treatment
|
Type
|
CUSTOM
|
Details
|
gave, in 94% recovery
|
Type
|
CUSTOM
|
Details
|
purified product that
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=CC=C1Cl)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |